3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS No.: 921084-41-5
Cat. No.: VC4760405
Molecular Formula: C14H18ClN5O2S
Molecular Weight: 355.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921084-41-5 |
|---|---|
| Molecular Formula | C14H18ClN5O2S |
| Molecular Weight | 355.84 |
| IUPAC Name | 3-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H18ClN5O2S/c15-11-5-4-8-13(9-11)23(21,22)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10H2 |
| Standard InChI Key | PYVVJZOWPYIIDK-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Introduction
Synthesis
The synthesis of 3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step synthetic routes, which may include:
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Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving suitable precursors.
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Chlorination: The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.
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Final Coupling: The final product is obtained by coupling the tetrazole derivative with the benzenesulfonamide moiety.
Biological Activity
Research indicates that compounds containing tetrazole rings, such as 3-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, exhibit diverse pharmacological activities. These include:
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Anticancer Properties: Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through modulation of specific biological pathways.
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Enzyme Inhibition: The tetrazole moiety may interact with enzymes or receptors involved in various disease mechanisms, making it a candidate for further therapeutic exploration.
Pharmacological Studies
Studies involving similar compounds have highlighted their binding affinities to various biological targets. Techniques such as surface plasmon resonance and fluorescence polarization are often employed to quantify these interactions.
Notable Findings:
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Binding Affinity: Modifications in the tetrazole structure can significantly influence binding properties and biological outcomes.
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Potential Therapeutic Applications: The compound's unique structure suggests potential applications in treating diseases related to receptor modulation or enzyme inhibition.
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